
5-Bromo-2-phenylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-phenylindoline is a brominated derivative of indoline, a heterocyclic compound that features a fused benzene and pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the indoline ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylindoline typically involves the bromination of 2-phenylindoline. One common method is the electrophilic bromination using bromine (Br₂) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-phenylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
- Substituted indolines or indoles depending on the reaction conditions and reagents used.
- Oxidized products like indole-2-carboxylic acids.
- Reduced products like 2-phenylindoline .
Scientific Research Applications
5-Bromo-2-phenylindoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylindoline in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the phenyl group play crucial roles in enhancing the binding affinity and specificity of the compound . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
5-Bromoindoline: Lacks the phenyl group at the 2-position, resulting in different chemical properties and reactivity.
2-Phenylindoline:
5-Bromo-2-methylindoline: The presence of a methyl group instead of a phenyl group at the 2-position alters its steric and electronic characteristics.
Uniqueness: 5-Bromo-2-phenylindoline is unique due to the combined presence of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H12BrN |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
5-bromo-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI Key |
MPXCWCFXCJPDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




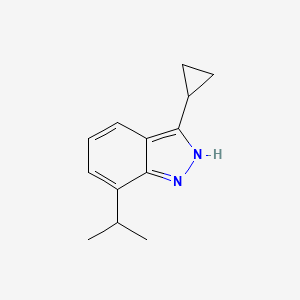
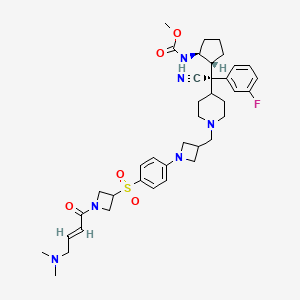
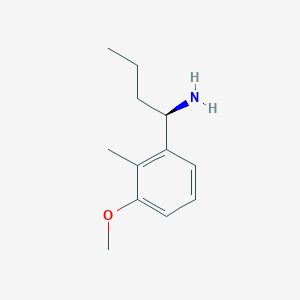
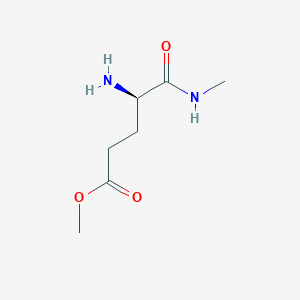
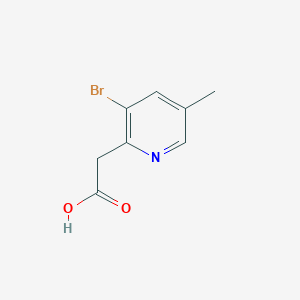
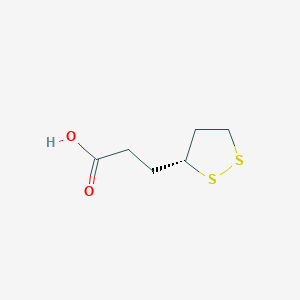
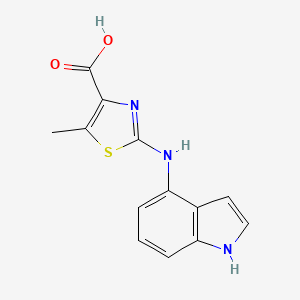
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
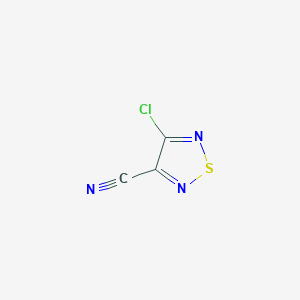
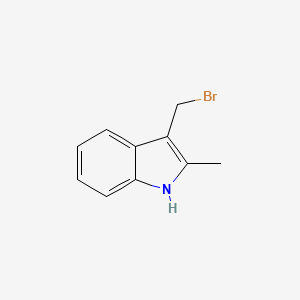
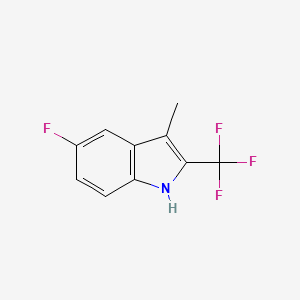
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
